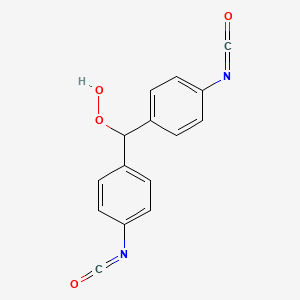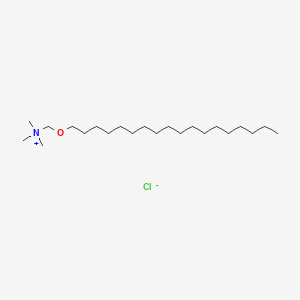
N,N,N-Trimethyl(octadecyloxy)methanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl(octadecyloxy)methanaminium chloride: is a quaternary ammonium compound with the molecular formula C22H48ClNO . This compound is known for its surfactant properties and is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl(octadecyloxy)methanaminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-trimethylamine with octadecyloxychloride under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction is carried out in the presence of a solvent, such as methanol or ethanol , to facilitate the reaction and improve the solubility of the reactants .
Chemical Reactions Analysis
Types of Reactions: N,N,N-Trimethyl(octadecyloxy)methanaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromic acid can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield N,N,N-trimethyl(octadecyloxy)methanol .
Scientific Research Applications
N,N,N-Trimethyl(octadecyloxy)methanaminium chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl(octadecyloxy)methanaminium chloride involves its interaction with cell membranes. The compound’s quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis . This property makes it effective as an antimicrobial agent .
Comparison with Similar Compounds
Comparison: N,N,N-Trimethyl(octadecyloxy)methanaminium chloride is unique due to its long alkyl chain, which enhances its surfactant properties compared to shorter-chain quaternary ammonium compounds like tetramethylammonium chloride . This long chain also contributes to its effectiveness as an antimicrobial agent .
Properties
CAS No. |
63557-15-3 |
|---|---|
Molecular Formula |
C22H48ClNO |
Molecular Weight |
378.1 g/mol |
IUPAC Name |
trimethyl(octadecoxymethyl)azanium;chloride |
InChI |
InChI=1S/C22H48NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22-23(2,3)4;/h5-22H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
XAPBJXUGQWGKHJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


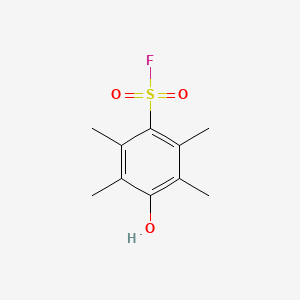
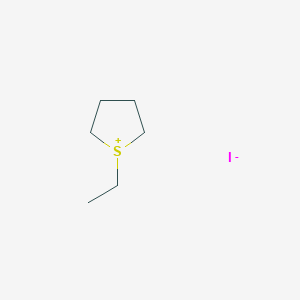


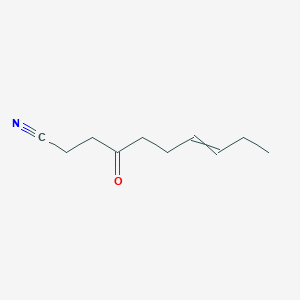
![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)
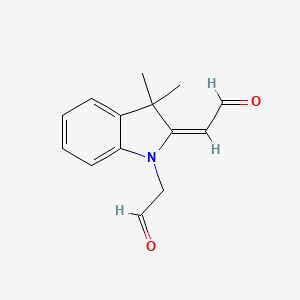
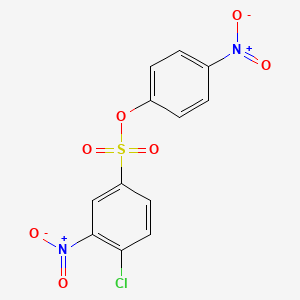
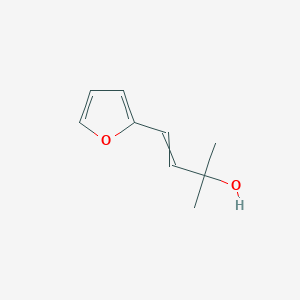



![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
